molecular formula C6H10N2 B13484263 N-methyl-1-(1H-pyrrol-3-yl)methanamine

N-methyl-1-(1H-pyrrol-3-yl)methanamine

Cat. No.: B13484263
M. Wt: 110.16 g/mol
InChI Key: YIXUDGZAASWAEI-UHFFFAOYSA-N
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Description

N-methyl-1-(1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C6H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

    Reactants: Pyrrole, formaldehyde, and methylamine.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield secondary amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-methyl-1-(1H-pyrrol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrol-2-yl)methanamine
  • N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
  • N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine

Uniqueness

N-methyl-1-(1H-pyrrol-3-yl)methanamine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. For example, its pyrrole ring structure provides unique electronic properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrol-3-yl)methanamine

InChI

InChI=1S/C6H10N2/c1-7-4-6-2-3-8-5-6/h2-3,5,7-8H,4H2,1H3

InChI Key

YIXUDGZAASWAEI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC=C1

Origin of Product

United States

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